4-Methylsulfanylbenzamide oxime

Overview

Description

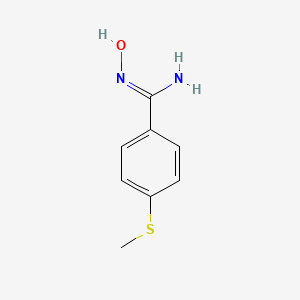

4-Methylsulfanylbenzamide oxime is an organic compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol This compound is characterized by the presence of a benzamide group substituted with a methylsulfanyl group and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfanylbenzamide oxime typically involves the condensation of 4-methylsulfanylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methylsulfanylbenzamide oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride.

Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in ethyl acetate is commonly used for the oxidation of oximes.

Reduction: Sodium borohydride in methanol or ethanol is used for the reduction of oximes.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.

Major Products Formed:

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Methylsulfanylbenzamide oxime has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of other compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Methylsulfanylbenzamide oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methylsulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime-based antidote with similar applications.

HI-6: A potent oxime reactivator used in the treatment of nerve agent poisoning.

Uniqueness: 4-Methylsulfanylbenzamide oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide group with a methylsulfanyl and oxime functional group makes it a versatile compound for various research applications .

Biological Activity

4-Methylsulfanylbenzamide oxime, with the molecular formula and a molecular weight of 182.24 g/mol, is an organic compound notable for its potential biological activities. This compound is synthesized primarily through the condensation of 4-methylsulfanylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. Its structure incorporates an oxime functional group, which is known for participating in various chemical reactions, including oxidation and reduction.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The oxime group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methylsulfanyl group may engage in redox reactions, potentially modulating enzyme and protein activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in certain cancer cell lines, possibly through pathways involving oxidative stress and mitochondrial dysfunction. These findings highlight its potential as a lead compound for further drug development targeting cancer therapies.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | 500024-30-6 | Antimicrobial, anticancer | Unique substitution pattern |

| Pralidoxime | 16829-78-8 | Antidote for organophosphate poisoning | Used primarily in nerve agent exposure |

| Obidoxime | 19608-30-9 | Antidote for organophosphate poisoning | Similar application as pralidoxime |

| HI-6 | 136-77-0 | Potent reactivator for nerve agents | High efficacy in nerve agent poisoning |

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that this compound could serve as a scaffold for developing new antibiotics.

Investigation into Anticancer Properties

A recent study focused on the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS). These findings were quantified using flow cytometry and Western blot analysis, which confirmed the upregulation of pro-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Methylsulfanylbenzamide oxime in laboratory settings?

- Answer: The compound can be synthesized through condensation of 4-methylsulfanylbenzaldehyde with hydroxylamine hydrochloride under alkaline conditions (e.g., sodium hydroxide or potassium hydroxide). Reaction optimization should include temperature control (60–80°C) and inert atmosphere to prevent oxidation of the methylsulfanyl group. Purification typically involves recrystallization from ethanol/water mixtures, with yields monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:2) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer: Utilize a multi-technique approach:

- NMR Spectroscopy : 1H NMR for methylsulfanyl protons (δ ~2.5 ppm, singlet) and oxime protons (δ ~8.3 ppm, broad). 13C NMR to confirm carbonyl (C=O, ~165 ppm) and imine (C=N, ~150 ppm) groups.

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion peak [M+H]+ at m/z 212.

- Chromatography : HPLC with C18 column (acetonitrile/water gradient, retention time ~6.2 min) to assess purity ≥95% .

Q. What solvents and storage conditions are optimal for maintaining this compound stability?

- Answer: Store at –20°C in amber vials under nitrogen. Use polar aprotic solvents (DMSO, DMF) for dissolution in biological assays. Avoid prolonged exposure to light or acidic conditions, which may induce decomposition (monitored via UV-Vis at λmax 270 nm) .

Advanced Research Questions

Q. What methodological approaches are recommended for studying the oxidation behavior of the methylsulfanyl group in this compound?

- Answer:

- Controlled Oxidation : Use H2O2 (30% in acetic acid) for sulfoxide formation or mCPBA for sulfone derivatives. Monitor reaction kinetics via 1H NMR (disappearance of –SMe protons) and LC-MS.

- Product Analysis : Compare sulfoxide (δS=O ~1050 cm⁻¹ in IR) and sulfone (δS=O ~1300/1150 cm⁻¹) derivatives. Validate using X-ray crystallography for structural confirmation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Answer: Implement:

- Dose-Response Validation : Use standardized protocols (e.g., OECD 423) across multiple cell lines (e.g., HepG2, MCF-7) with IC50 calculations.

- SAR Studies : Compare analogs with modified sulfur oxidation states (e.g., –SOCH3 vs. –SO2CH3) to isolate pharmacophoric groups.

- Target Engagement Assays : Surface plasmon resonance (SPR) to measure binding kinetics with putative targets (e.g., kinases or proteases) .

Q. What experimental strategies optimize nucleophilic substitution reactions at the oxime moiety?

- Answer:

- Reaction Design : Use LiHMDS as a base in THF at –78°C to deprotonate the oxime, followed by addition of electrophiles (e.g., alkyl halides).

- Mechanistic Probes : 15N-labeled oximes for tracking substitution pathways via 15N NMR.

- Computational Support : DFT calculations (B3LYP/6-31G*) to predict regioselectivity in multi-nucleophile systems .

Q. How can the compound’s metal-chelating properties be exploited in catalytic applications?

- Answer: Design coordination complexes with transition metals (e.g., Cu(II) or Fe(III)):

- Synthesis : React this compound with metal salts (e.g., CuCl2) in ethanol/water (1:1).

- Characterization : EPR for paramagnetic complexes, cyclic voltammetry for redox activity.

- Application Testing : Evaluate catalytic efficiency in oxidation reactions (e.g., cyclohexane → cyclohexanol) .

Properties

IUPAC Name |

N'-hydroxy-4-methylsulfanylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERZLTOGCPKONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.